molecular formula C11H13N3 B1279964 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline CAS No. 60418-47-5

2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

Cat. No. B1279964
CAS RN: 60418-47-5
M. Wt: 187.24 g/mol
InChI Key: WPGFYAUWKUKJFK-UHFFFAOYSA-N
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Description

“2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline” is a chemical compound with the empirical formula C11H13N3. It has a molecular weight of 187.24 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The molecular structure of “2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline” can be represented by the SMILES string NC1=C(C=CC=C1)N(C(C)=C2)N=C2C . The InChI key for this compound is WPGFYAUWKUKJFK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline” is a solid compound . The specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine

  • Summary of Application: This compound was synthesized as part of research into heterocyclic compounds, which are of interest in drug design due to their varied biological activities .
  • Methods of Application: The compound was synthesized from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst .
  • Results: The compound was successfully synthesized with a yield of 71% .

Crystal Structure of 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[5,4-b]pyridine

  • Summary of Application: The crystal structure of this compound was determined, providing valuable information about its physical properties .
  • Methods of Application: X-ray crystallography was used to determine the crystal structure .
  • Results: The crystal structure was successfully determined .

Catalytic Activity of Pyrazole-Based Ligands

  • Summary of Application: Pyrazole-based ligands, which include compounds similar to “2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline”, were synthesized and evaluated for their catalytic properties in the oxidation reaction of catechol to o-quinone .
  • Methods of Application: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The catalytic activity was tested by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .
  • Results: Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained. The copper (II)-based complexes showed better reactions rates than those based on other metals .

Antileishmanial and Antimalarial Evaluation

  • Summary of Application: A compound similar to “2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline” was evaluated for its antileishmanial and antimalarial activities .
  • Methods of Application: A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of the compound .
  • Results: The compound showed promising results in the in vitro antipromastigote activity .

Reactions of 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-1

  • Summary of Application: The title compounds were treated with secondary amines or morpholine, resulting in nucleophilic replacement of the pyrazolyl substituent at C 5 .
  • Methods of Application: The reaction involves treatment of the title compounds with secondary amines or morpholine .
  • Results: The reaction resulted in nucleophilic replacement of the pyrazolyl substituent at C 5 .

Synthesis of Thiazolo[4,5-b]pyridine Derivatives

  • Summary of Application: The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine was synthesized with a yield of 71% by the reaction of 1-(thiazolo[4,5-b]pyridin-2-yl)hydrazine and acetylacetone .
  • Methods of Application: The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .
  • Results: The structure was characterized by a single-crystal X-ray structure determination as well as 1H and 13C {1H} NMR spectroscopy .

Safety And Hazards

“2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGFYAUWKUKJFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50484674
Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline

CAS RN

60418-47-5
Record name 2-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Nagarajan, PS Rajeswari… - Iranian Journal of …, 2020 - ijc.shahreza.iau.ir
We have demonstrated a simple and efficient route for the synthesis of a novel imine based tridentate ligand and its Pd-complex to investigate the CC cross-coupling reactions, that …
Number of citations: 5 ijc.shahreza.iau.ir
CJ Bouchey, DY Shopov, AD Gruen, WB Tolman - ACS omega, 2022 - ACS Publications
In an effort to prepare small molecule mimics of the active site of lytic polysaccharide monooxygenase (LPMO), three monoanionic tridentate N donor ligands comprising a central …
Number of citations: 3 pubs.acs.org

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